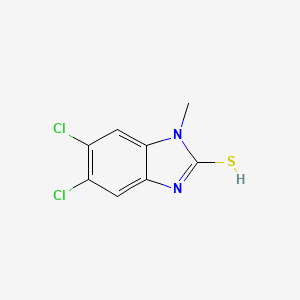

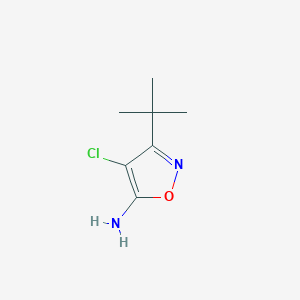

5,6-dichloro-1-methylbenzimidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mouse Tumor Necrosis Factor Alpha . This compound is a cytokine involved in systemic inflammation and is part of the body’s immune response. It is a member of the tumor necrosis factor superfamily, which is a group of cytokines that can cause cell death (apoptosis).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mouse Tumor Necrosis Factor Alpha typically involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under specific conditions to express the protein, which is then purified using various chromatographic techniques.

Industrial Production Methods

Industrial production of Mouse Tumor Necrosis Factor Alpha follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. Quality control measures are in place to ensure the purity and activity of the final product.

Chemical Reactions Analysis

Types of Reactions

Mouse Tumor Necrosis Factor Alpha can undergo various biochemical reactions, including:

Oxidation: This can lead to the formation of disulfide bonds, which are crucial for the protein’s stability and function.

Reduction: Reduction of disulfide bonds can lead to the denaturation of the protein.

Substitution: Post-translational modifications such as phosphorylation can occur, altering the protein’s activity.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, oxygen.

Reducing agents: Dithiothreitol, beta-mercaptoethanol.

Phosphorylation: Kinases and ATP.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Denatured protein.

Phosphorylation: Phosphorylated protein with altered activity.

Scientific Research Applications

Mouse Tumor Necrosis Factor Alpha is widely used in scientific research, including:

Chemistry: Studying protein-protein interactions and the effects of post-translational modifications.

Biology: Investigating the role of cytokines in immune responses and inflammation.

Medicine: Developing therapies for autoimmune diseases and cancer by targeting or mimicking the effects of Tumor Necrosis Factor Alpha.

Industry: Used in the production of diagnostic kits and as a standard in various assays.

Mechanism of Action

Mouse Tumor Necrosis Factor Alpha exerts its effects by binding to its receptors, Tumor Necrosis Factor Receptor 1 and Tumor Necrosis Factor Receptor 2. This binding triggers a cascade of signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the expression of genes involved in inflammation, cell survival, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Human Tumor Necrosis Factor Alpha: Similar in structure and function but with slight differences in amino acid sequence.

Tumor Necrosis Factor Beta: Another member of the tumor necrosis factor superfamily with distinct biological functions.

Uniqueness

Mouse Tumor Necrosis Factor Alpha is unique in its specific interactions with mouse receptors and its role in mouse models of disease. It is a crucial tool for studying immune responses and developing therapies in preclinical research.

Properties

IUPAC Name |

5,6-dichloro-1-methylbenzimidazole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2S/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFNHPDUEBKGDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C1S)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC(=C(C=C2N=C1S)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

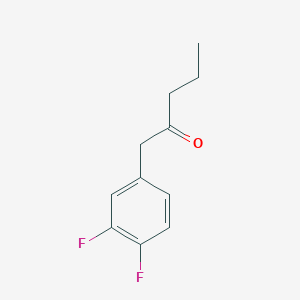

![tert-Butyl 3-[(propylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938825.png)